Go 6983, also known as Gö 6983 or Goe 6983, is a small molecule with the chemical name 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione [1] [2] [3]. Here are its basic chemical properties:
| Property | Specification |
|---|---|
| CAS Number | 133053-19-7 [4] [5] [1] |
| Molecular Formula | C₂₆H₂₆N₄O₃ [4] [1] [2] |
| Molecular Weight | 442.51 g/mol [4] [1] [2] |
| Purity | Typically ≥98% [5] [1] [2] |
| Physical Form | Solid (pink to red or orange in appearance) [4] [1] |
| Solubility | Soluble in DMSO (e.g., 50-100 mg/mL) [4] [5] [2] |
| Storage | Store dry, frozen (at -20°C), and in the dark [1] [2] |
This compound functions as a broad-spectrum, ATP-competitive inhibitor of protein kinase C [1]. Its primary mechanism is inhibiting the catalytic activity of multiple conventional and novel PKC isoforms.
The table below summarizes its potency (IC50 values) against different PKC isoforms, showing it is a potent pan-PKC inhibitor, though significantly less active against PKCμ [4] [5] [2]:
| Target | IC₅₀ (nM) |
|---|---|
| PKCα | 7 nM [4] [5] |
| PKCβ | 7 nM [4] [5] |
| PKCγ | 6 nM [4] [5] |
| PKCδ | 10 nM [4] [5] |
| PKCζ | 60 nM [4] [5] |
| PKCμ | 20,000 nM (20 μM) [4] [5] [2] |
This compound is used to investigate PKC signaling pathways. Below are common experimental applications and specific protocols from published studies.
In cell-based experiments, this compound is typically dissolved in DMSO as a stock solution and used in a concentration range from nanomolar to low micromolar.
| Application / Cell Type | Concentration & Incubation Time | Key Findings / Effect |
|---|---|---|
| General PKC inhibition (e.g., HCT116, HT29, HeLa cells) [5] | 1 - 2 μM; 2 - 8 hours | Attenuates PMA-induced gene expression and cellular responses [5]. |
| Naive human pluripotent stem cell (hPSC) culture [3] | 2 μM; included in culture medium | Promotes self-renewal and maintains pluripotency by inhibiting PKC signaling [1] [3]. |
| Inhibition of LPA-induced COX-2 expression (Human osteosarcoma cells) [3] | 20 μM; 30 min pre-treatment | Abolished COX-2 expression induced by lysophosphatidic acid (LPA) [3]. |
| Inhibition of ATPγS-stimulated NADPH oxidase (A549 cells) [5] | 10 μM; 1 hour | Markedly inhibited NADPH oxidase activity and generation of reactive oxygen species (ROS) [5]. |
One study demonstrated that this compound can inhibit tumor metastasis. The protocol involved [5]:
A typical workflow for using this compound to probe PKC function in cells involves several key steps, which can be visualized in the following experimental pathway:
Experimental workflow for using this compound in cell-based assays.
The following diagram illustrates the core mechanism of this compound and its downstream effects in two key research contexts:
This compound inhibits PKC, leading to cardioprotective and stem cell effects.
This compound is recognized as a potent, broad-spectrum inhibitor of the Protein Kinase C (PKC) family. The table below summarizes its published half-maximal inhibitory concentration (IC50) values against various PKC isoforms, demonstrating its potency and selectivity [1] [2] [3].
| PKC Isoform | IC50 (nM) | Notes |
|---|---|---|
| PKCα | 7 | Conventional/Classical PKC (Calcium and DAG-sensitive) |
| PKCβ | 7 | Conventional/Classical PKC (Calcium and DAG-sensitive) |
| PKCγ | 6 | Conventional/Classical PKC (Calcium and DAG-sensitive) |
| PKCδ | 10 | Novel PKC (DAG-sensitive, Calcium-insensitive) |
| PKCζ | 60 | Atypical PKC (Insensitive to both DAG and Calcium) |
| PKCμ | 20,000 (20 µM) | Also known as PKD; much lower sensitivity to this compound [1]. |
This compound is widely used in research to dissect PKC-dependent signaling pathways. Here are methodologies for two common experimental contexts.
This protocol is used to determine the IC50 values of this compound and is adapted from the original characterization study [3].
This protocol outlines the use of this compound in a cell culture model, such as the human prostate cancer ARCaPE cell line [3].
Recent research highlights the therapeutic potential of PKC inhibition in cancer. A 2025 study found that targeting PKC with the inhibitor enzastaurin can overcome paclitaxel resistance in Triple-Negative Breast Cancer (TNBC) [4]. Although this study used a different PKC inhibitor, it provides a highly relevant mechanistic insight into how PKC inhibition can resensitize cancer cells to chemotherapy. The diagram below illustrates this signaling pathway and the postulated role of a pan-PKC inhibitor like this compound in this process.
Proposed mechanism for overcoming paclitaxel resistance via PKC inhibition, based on research with enzastaurin [4].
The table below summarizes the key physical and solubility characteristics of Go 6983 for your reference.
| Property | Value / Description |
|---|---|
| Molecular Weight | 442.51 g/mol [1] [2] [3] |
| Molecular Formula | C₂₆H₂₆N₄O₃ [1] [2] [3] |
| CAS Number | 133053-19-7 [1] [2] [3] |
| Solubility in DMSO | ~50 mM (≈22.12 mg/mL) [1]. Other sources report up to 89 mg/mL (201.12 mM), but note a caution that moisture-absorbing DMSO can reduce solubility [2] [4]. |
| Solubility in Water | Insoluble [2] [5] [4] |
| Solubility in Ethanol | Insoluble [2] [4] |
To help you visualize the process of using this compound in a typical experimental workflow, the following diagram outlines the key steps from stock solution preparation to application in cell-based or biochemical assays.
Experimental workflow for this compound
The provided solubility data enables the use of this compound in various experimental contexts. Below are specific protocols and applications cited in the literature.
A standard biochemical assay for measuring PKC inhibition involves the following steps [2] [4]:
The search results list several examples of this compound being applied to cell cultures, which can guide your own experimental design [2]:
This compound is a broad-spectrum, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms [2] [6]. The following diagram illustrates its role in blocking a typical PKC-mediated signaling pathway, such as one activated by the phorbol ester PMA.
This compound inhibits PKC-mediated signaling
Go 6983 is a broad-spectrum, ATP-competitive inhibitor that targets the conventional and novel PKC isozymes with high potency, while showing less activity against atypical PKCs [1] [2] [3].
The table below summarizes its half-maximal inhibitory concentration (IC50) values for various PKC isozymes:
| PKC Isozyme | Classification | IC₅₀ (nM) | Notes |
|---|---|---|---|
| PKCγ | Conventional | 6 | Among the most potent targets [1] [4] [5] |
| PKCα | Conventional | 7 | Highly potent [1] [3] [4] |
| PKCβ | Conventional | 7 | Highly potent [1] [3] [6] |
| PKCδ | Novel | 10 | Highly potent [1] [3] [4] |
| PKCζ | Atypical | 60 | Less potent target [1] [3] [5] |
| PKCμ | - | 20,000 (0.02 μM) | Practically inactive [1] [3] [4] |
This inhibitor acts by binding to the ATP-binding site of the kinase, thereby blocking its catalytic activity [1]. Its action is fast-acting, and it is cell-permeable due to its lipid solubility [7].
This compound has been used in a wide range of cellular and pharmacological studies. The table below outlines key experimental findings and applications:
| Experimental Context | Concentration | Observed Biological Effect | Citations |
|---|---|---|---|
| Cardioprotection | 50 - 100 nM | Attenuates myocardial contractile dysfunction after ischemia/reperfusion; reduces superoxide release from neutrophils (PMNs) and their adherence to endothelium. | [1] [7] |
| Human Pluripotent Stem Cells | 2 µM | Promotes the growth and viability of naïve-state human pluripotent stem cells in culture. | [3] [8] |
| Cancer & Cell Signaling | 0.5 - 10 µM | Blocks PMA-induced effects on Akt/MAPK activation, RGFR transactivation, and FLIP mRNA expression in various cell lines (e.g., PC12, PC-3, HCT116). | [1] |
| Inflammation & Immune Response | 2 - 10 µM | Inhibits antigen-induced superoxide release from human leukocytes and reduces inflammatory signaling. | [1] [7] |
| Bone Metabolism | 2.5 µM | Suppresses RANKL-induced osteoclastogenesis in bone marrow-derived macrophages (BMMs). | [5] |
Based on the search results, here are examples of how this compound has been applied in standard experimental workflows.
In Vitro Kinase Assay This protocol is used to determine IC50 values [1] [4].
Cell-Based Treatment (General Protocol) This is a generalized workflow for pre-treating cells with this compound prior to stimulation [5].
The following diagram illustrates the core mechanism of action of this compound and its documented downstream effects in key research areas.
This diagram shows how this compound inhibits active PKC, thereby blocking its role in various cellular processes, which explains the observed experimental effects.
Gö 6983 is characterized as a potent, cell-permeable, reversible, and ATP-competitive inhibitor of several Protein Kinase C (PKC) isoforms [1]. The table below summarizes its published half-maximal inhibitory concentration (IC50) values for various PKC targets.
| Target | Reported IC50 Value |
|---|---|
| PKCα | 7 nM [1] [2] [3] |
| PKCβ | 7 nM [1] [2] [3] |
| PKCγ | 6 nM [1] [2] [3] |
| PKCδ | 10 nM [1] [2] [3] |
| PKCζ | 60 nM [1] [2] [3] |
| PKCμ | 20 µM [1] [4] |
A key feature of Gö 6983 is its ability to distinguish between classical/novel PKC isoforms and PKCμ, as it is over 1000 times less potent against PKCμ [1] [2]. This makes it a useful tool for isoform-specific studies.
The following table collates examples of how Gö 6983 has been applied in various cell-based assays, which can inform its use in experimental systems.
| Cell Line / Model | Reported Concentration | Incubation Time | Experimental Purpose / Observed Effect |
|---|---|---|---|
| PC12 cells [3] | 0.5 µM | Not specified | Blocked PMA's effect on IGF-1-induced Akt/MAPK activation |
| PC-3 cells [3] | 1 µM | 2 hours | Abrogated TPA-induced RGFR transactivation |
| HCT116, HT29, and other colon cancer cells [3] | 2 µM | 8 hours | Attenuated PMA-induced FLIP mRNA expression |
| A549 cells [3] | 10 µM | 1 hour | Inhibited ATPγS-stimulated NADPH oxidase activity and ROS generation |
| C6 glioma cells [2] | 1 µM | 2 hours (pre-treatment) | Prevented TCDD-induced PKC translocation and GLT-1 expression changes |
| Mouse soleus and EDL muscles [5] | Not specified | Ex vivo muscle incubation | Potently inhibited contraction-stimulated glucose uptake |
| Bovine BMMs [2] | 2.5 µM | 4 hours (pre-treatment) | Inhibited RANKL-induced signaling pathways |
| Mouse pulmonary B16BL6 tumor model [3] [4] | 22 µg/mouse (intravenous) | Single dose | Inhibited tumor metastasis by 51.2% |
Gö 6983 is typically prepared as a concentrated stock solution in DMSO, with a common stock concentration of 10 mM to 100 mg/mL [1] [2] [3]. The final concentration of DMSO in the assay buffer should be kept low (e.g., 0.1-1%) to avoid solvent toxicity.
Based on the search results, the following diagram illustrates the described role of Gö 6983 in inhibiting PKC within a T cell receptor signaling pathway, particularly in the context of immunological synapse formation [6].
Gö 6983 inhibits PKC activation, blocking downstream cytoskeletal reorganization and centrosome polarization in T cells [6].
The table below summarizes the inhibitory profile of Go 6983 against various PKC isoforms, based on cell-free assay data.
| PKC Isoform | Classification | IC50 Value (nM) | Notes |
|---|---|---|---|
| PKCα | Conventional | 7 nM [1] [2] [3] | Broad-spectrum inhibition target |
| PKCβ | Conventional | 7 nM [1] [2] [3] | Broad-spectrum inhibition target |
| PKCγ | Conventional | 6 nM [1] [2] [3] | Most potently inhibited isoform |
| PKCδ | Novel | 10 nM [1] [2] [3] | Broad-spectrum inhibition target |
| PKCζ | Atypical | 60 nM [1] [2] [3] | Less potent target |
| PKCμ (PKD1) | Other | 20,000 nM (20 µM) [1] [3] [4] | Effectively inactive; key differentiator from some other PKC inhibitors |
This profile makes this compound a valuable tool for distinguishing the roles of conventional/novel PKCs from atypical PKCs and PKD1 [4].
The following are standard methodologies used to determine the IC50 values and biological effects of this compound.
This cell-free assay directly measures a compound's ability to inhibit PKC enzyme activity [2] [3] [5].
The following diagram illustrates the workflow of this kinase assay:
In vitro kinase assay workflow for measuring PKC inhibition.
These assays evaluate the functional consequences of PKC inhibition in a cellular context.
This compound has been shown to induce several biological effects by blocking PKC activity in different pathways.
The diagram below depicts a generalized view of PKC activation and the point of inhibition by this compound:
Generalized PKC activation pathway and inhibition by this compound.
For laboratory use, note the following key data for this compound:
Go 6983 is a potent, cell-permeable inhibitor of protein kinase C (PKC) isoforms. It acts as a pan-PKC inhibitor, effectively suppressing the activity of conventional and novel PKC isozymes, which makes it a valuable tool for studying PKC-dependent signaling pathways in cancer, cell differentiation, and other biological processes [1] [2].
Chemical Properties:
Mechanism of Action: this compound is a competitive inhibitor that targets the ATP-binding site of various PKC isoforms. Its key characteristic is the ability to differentiate between classical PKC isozymes and the atypical PKCμ, for which it shows significantly lower potency [3].
Isozyme Selectivity and IC50 Values: The table below summarizes the potency of this compound against different PKC isoforms.
Table 1: In vitro inhibition of PKC isoforms by this compound [1] [2] [3]
| PKC Isoform | Classification | IC₅₀ Value |
|---|---|---|
| PKCγ | Conventional | 6 nM |
| PKCα | Conventional | 7 nM |
| PKCβ | Conventional | 7 nM |
| PKCδ | Novel | 10 nM |
| PKCζ | Atypical | 60 nM |
| PKCμ | Atypical | 20 µM (20,000 nM) |
This protocol is adapted from the kinase binding assay detailed in the search results [1].
Reagents and Equipment:
Procedure:
This protocol is based on methods used in cell-based studies with this compound [1] [2].
Reagents:
Procedure:
The following diagram illustrates a typical workflow for using this compound in a cell-based experiment to dissect a PKC-dependent signaling pathway.
The table below summarizes a specific concentration of Go 6983 validated in recent scientific studies:
| Cell Line / System | Effective Concentration | Primary Effect | Key Experimental Findings |
|---|---|---|---|
| Mouse Embryonic Stem Cells (mESCs) [1] | 5 μM | Promotes self-renewal | Inhibits PKCδ, increases Prdm14 expression, represses de novo methyltransferases (Dnmt3a/b), and reduces Suv39h1/2, leading to global DNA hypomethylation [1]. |
This compound is a broad-spectrum protein kinase C (PKC) inhibitor. The cited study found that 5 μM this compound added to the cell culture medium significantly promoted the self-renewal of mouse embryonic stem cells (mESCs) by inhibiting PKCδ [1]. The treatment led to key epigenetic changes, including increased expression of the transcription factor Prdm14 and global DNA hypomethylation [1].
This protocol outlines the steps for culturing and treating adherent mammalian cells with this compound.
The following diagram outlines the key steps for passaging cells and applying this compound treatment:
Subculture Cells: Passage your adherent cells when they reach 80-90% confluence to maintain logarithmic growth [3].
Count and Seed Cells
Treat with this compound
The diagram below illustrates the key molecular mechanism by which this compound promotes self-renewal in mouse embryonic stem cells, as identified in the research [1]:
Gö 6983 is a broad-spectrum protein kinase C (PKC) inhibitor that is valuable for studying PKC signaling pathways in cell biology and cancer research [1]. It inhibits multiple PKC isoforms, including PKCα, PKCβ, PKCγ, PKCδ, and PKCζ, but does not effectively inhibit the atypical PKCμ (also known as PKD1) at lower concentrations [2] [1]. This property makes it a useful tool for dissecting the roles of specific PKC family members.
The table below summarizes essential biochemical and application data for Gö 6983 to assist in your experimental planning.
| Parameter | Specification / Value | Reference / Note |
|---|---|---|
| Biological Activity | Broad-spectrum PKC inhibitor | [1] |
| IC₅₀ Values | PKCα: 7 nM; PKCβ: 7 nM; PKCγ: 6 nM; PKCδ: 10 nM; PKCζ: 60 nM; PKCμ: 20,000 nM | [1] |
| Common Working Concentrations | 2 - 20 µM | [2] [1] [3] |
| Purity | ≥98% (HPLC) | [1] |
| Molecular Weight | 442.51 g/mol | [1] |
| Solubility | 22.12 mg/mL in DMSO (50 mM) | [1] |
| Storage | -20°C | [1] |
This protocol integrates Gö 6983 treatment with a standard western blotting procedure derived from established technical resources [4] [5] [6].
After treatment, lyse the cells to extract proteins.
Visualize the signal using a chemiluminescent substrate. Incubate the membrane with the ECL reagent for 1-5 minutes, then capture the signal using X-ray film or a digital imaging system [5] [7] [6].
The following diagram illustrates the cellular mechanism of Gö 6983 and the expected downstream effects detectable by western blot.
Mechanism Insights and Controls:
Introduction Go 6983 is a broad-spectrum protein kinase C (PKC) inhibitor that has emerged as a valuable tool in stem cell research. Recent studies have demonstrated its efficacy in promoting the self-renewal and maintaining the pluripotency of mouse embryonic stem cells (mESCs) by inducing specific epigenetic changes [1] [2]. Its application is particularly useful in optimizing culture conditions for naïve human pluripotent stem cells [3]. This document outlines the protocol for using this compound to maintain ESCs in an undifferentiated state.
Mechanism of Action this compound functions as a pan-PKC inhibitor, primarily targeting the conventional and novel PKC isoforms α, β, γ, and δ with high potency (IC50 values in the nanomolar range) [3] [4] [5]. In mESCs, inhibition of PKC, specifically the PKCδ isoform, initiates a cascade that leads to enhanced self-renewal [1] [2]. The mechanism involves the downregulation of histone methyltransferases Suv39h1 and Suv39h2, resulting in reduced levels of repressive histone marks (H3K9me2/3) at the promoter of Prdm14 [1] [2]. Prdm14 is a critical transcription factor that represses the expression of de novo DNA methyltransferases (Dnmt3a/b), leading to global DNA hypomethylation and the activation of a pluripotency network [1] [2]. This pathway is summarized in the diagram below.
For routine maintenance of mESCs in a pluripotent state, this compound is typically used at a concentration of 2 to 3 µM [1] [3]. The compound should be reconstituted in DMSO to create a stock solution (e.g., 10-100 mM) and stored at -20°C. It is then added to the standard mESC culture medium, which often includes other supporting factors like LIF [2] [6].
The table below summarizes key experimental evidence supporting the use of this compound in stem cell research:
| Experimental Context | Working Concentration | Key Findings | Citation |
|---|---|---|---|
| Maintenance of mouse ESC self-renewal | 2-3 µM | Inhibits PKCδ, increases Prdm14, represses Dnmt3a/b, and induces global DNA hypomethylation. | [1] [2] |
| Culture of naïve human pluripotent stem cells | 2 µM | Used in "t2iL+Go" medium to support the naïve state. | [3] |
| Mouse ESC response to PKC inhibition | Not specified | Prdm14 knockdown impaired Go6983-induced resistance to differentiation. | [1] [2] |
| Mechanism: H3K9 methylation | Not specified | Go6983 treatment reduced H3K9me2/3 at the Prdm14 promoter. | [1] [2] |
This compound is a potent chemical tool that promotes embryonic stem cell self-renewal through a well-defined PKCδ-Suv39h-PrDM14 epigenetic pathway. The provided protocols and data tables offer a foundation for incorporating this inhibitor into stem cell culture systems to maintain pluripotency.
I hope this detailed application note is helpful for your research. Should you require further clarification on any specific step, feel free to ask.
This compound (also known as Gö 6983) is a broad-spectrum protein kinase C inhibitor that has demonstrated significant cardioprotective effects in experimental models of myocardial ischemia/reperfusion (I/R) injury. This fast-acting, lipid-soluble compound belongs to the indolocarbazole family and exhibits potent inhibition across multiple PKC isoforms, making it particularly valuable for investigating PKC-mediated signaling pathways in cardiovascular pathophysiology [1] [2]. When administered at the beginning of reperfusion, this compound can rapidly restore cardiac function within 5 minutes and attenuate the deleterious effects associated with acute I/R injury [1]. The compound's ability to modulate key cellular processes during reperfusion, including neutrophil infiltration, superoxide production, and calcium handling, positions it as an important pharmacological tool for studying myocardial protection strategies [3].
Myocardial I/R injury represents a significant clinical challenge in the management of ischemic heart disease, particularly following revascularization procedures. The complex pathophysiology involves endothelial dysfunction, inflammatory cell activation, and oxidative stress, which collectively contribute to contractile impairment and tissue damage. This compound has emerged as a valuable experimental compound for targeting these mechanisms, offering researchers insights into PKC-mediated processes and potential therapeutic approaches for cardioprotection [1] [3].
This compound functions as a competitive ATP-binding site inhibitor that demonstrates nanomolar potency against conventional and novel PKC isoforms while showing reduced activity against atypical PKCs and other kinases. This selective yet broad profile within the PKC family enables comprehensive inhibition of multiple signaling pathways involved in I/R injury [4] [2] [5].
Table 1: PKC Isoform Selectivity Profile of this compound
| PKC Isoform | Classification | IC₅₀ (nM) | Cellular Function |
|---|---|---|---|
| PKCα | Conventional | 7 | Vascular tone, calcium sensitivity |
| PKCβ | Conventional | 7 | Neutrophil activation, endothelial function |
| PKCγ | Conventional | 6 | Primarily neural, limited cardiac expression |
| PKCδ | Novel | 10 | Apoptosis, oxidative stress, contractile dysfunction |
| PKCε | Novel | Not fully characterized | Cardioprotection, preconditioning |
| PKCζ | Atypical | 60 | Cell survival, inflammatory signaling |
| PKCμ | - | 20,000 | Minimal inhibition at relevant concentrations |
The molecular mechanism of this compound involves stabilizing PKC in a closed conformation through active site binding, which prevents pseudosubstrate displacement and subsequent kinase activation. This binding also protects PKC from dephosphorylation by protein phosphatases (PP1 and PHLPP), thereby maintaining the enzyme in a primed but inactive state during cellular stimulation [4]. This unique mechanism explains the compound's ability to prevent PKC downregulation despite inhibiting its catalytic activity, a distinctive property not shared by all PKC inhibitors.
This compound exerts its cardioprotective effects through multimodal actions on different cell types within the myocardium. The compound preserves endothelial function by maintaining nitric oxide (NO) bioavailability and reducing adhesion molecule expression, thereby limiting neutrophil-endothelium interactions [1]. In activated neutrophils, this compound suppresses NADPH oxidase activity and subsequent superoxide production, a primary mediator of oxidative damage during reperfusion [3]. Additionally, the inhibitor modulates calcium handling in cardiomyocytes and vascular smooth muscle, potentially through regulation of ion channels and transporters, contributing to improved contractile recovery and reduced arrhythmogenesis [1] [6].
The following diagram illustrates the key signaling pathways involved in myocardial I/R injury and the points of this compound intervention:
Diagram 1: this compound modulation of key signaling pathways in myocardial ischemia/reperfusion injury. This compound inhibits multiple PKC isoforms, reducing neutrophil activation, endothelial dysfunction, and cardiomyocyte injury, ultimately attenuating contractile dysfunction, arrhythmias, and infarction.
The isolated perfused heart preparation using the Langendorff technique provides a controlled system for evaluating this compound efficacy in mitigating I/R injury without confounding systemic influences [3].
Heart excision and cannulation: Anesthetize the animal following approved ethical guidelines. Rapidly excise the heart and place in ice-cold perfusion buffer. Cannulate the aorta and initiate retrograde perfusion at constant pressure (70-80 mmHg) or flow (10-15 mL/min).
Stabilization period: Perfuse hearts with oxygenated buffer for 20-30 minutes to establish stable baseline function. Monitor left ventricular developed pressure (LVDP), heart rate, and coronary flow throughout the experiment.
Global ischemia induction: Completely stop perfusion for 20 minutes to induce global ischemia. Maintain myocardial temperature at 37°C throughout the ischemic period.
Reperfusion with this compound: Resume perfusion for 45 minutes. For treatment groups, administer 100 nM this compound in perfusion buffer commencing at the onset of reperfusion and continuing throughout the reperfusion period [3]. Include vehicle control groups (0.1% DMSO) to account for solvent effects.
Functional assessment: Continuously record hemodynamic parameters throughout reperfusion. Calculate percentage recovery of LVDP and +dP/dtmax relative to pre-ischemic baseline values.
Endpoint sampling: Upon experiment completion, collect myocardial tissue for subsequent biochemical and histological analyses.
This protocol evaluates this compound effects on neutrophil-dependent components of I/R injury using an isolated heart model with neutrophil perfusion [3].
Neutrophil isolation: Isolate polymorphonuclear leukocytes (PMNs) from donor animal blood using density gradient centrifugation.
Neutrophil activation: Pre-treat PMNs with 100 nM this compound for 15 minutes prior to heart infusion. Alternatively, administer this compound directly to the heart during reperfusion with simultaneous PMN infusion.
Heart perfusion with PMNs: During reperfusion, infuse activated PMNs (approximately 1-2×10⁶ cells) into the coronary circulation over 15 minutes.
Functional assessment: Monitor cardiac function as described in section 3.1.2. Compare recovery between groups receiving PMNs alone versus PMNs + this compound.
Sample collection: Collect coronary effluent during early reperfusion (first 10 minutes).
Superoxide measurement: Assess superoxide production using cytochrome c reduction assay or lucigenin-enhanced chemiluminescence.
Data analysis: Compare superoxide release between treatment groups, with this compound expected to inhibit superoxide production by approximately 90% at 100 nM concentration [3].
Table 2: Expected Functional Recovery Following this compound Treatment in Isolated Rat Hearts
| Parameter | I/R + PMNs (Vehicle) | I/R + PMNs + this compound (100 nM) | Improvement |
|---|---|---|---|
| LVDP recovery (% baseline) | 55 ± 3% | 89 ± 7% | +34% |
| +dP/dtmax recovery (% baseline) | 45 ± 5% | 74 ± 2% | +29% |
| Neutrophil adhesion (cells/mm²) | 85 ± 10 | 25 ± 5 | -71% |
| Neutrophil infiltration (myeloperoxidase activity) | 100% | 40% | -60% |
| Superoxide production (nM/min) | 15 ± 2 | 1.5 ± 0.5 | -90% |
Data adapted from [3]
This compound represents a valuable pharmacological tool for investigating PKC-mediated signaling in myocardial I/R injury. The protocols outlined herein provide researchers with robust methodology for evaluating the cardioprotective efficacy of this compound in controlled experimental systems. The consistent demonstration that this compound attenuates contractile dysfunction, neutrophil-mediated damage, and oxidative stress when administered during reperfusion highlights the significance of PKC activation in reperfusion injury and supports the continued investigation of PKC inhibition as a therapeutic strategy for ischemic heart disease.
PRDM14 is a site-specific DNA-binding protein and transcriptional regulator that is essential for establishing and maintaining cellular pluripotency, as well as for driving large-scale epigenetic reprogramming. Its expression is highly specific to preimplantation embryos, primordial germ cells (PGCs), and embryonic stem cells (ESCs) [1] [2] [3].
The core functions of PRDM14 can be summarized in the following diagram:
The following table details PRDM14's core molecular functions based on studies primarily in mouse ESCs (mESCs) and Primordial Germ Cells (PGCs).
| Functional Role | Molecular Mechanism | Experimental Context & Key Findings |
|---|
| DNA Demethylation | Ensures global DNA hypomethylation via two parallel pathways:
Conventional knockout strategies are unsuitable for studying PRDM14 in processes like human PGC specification, as the protein is also vital for pluripotent stem cell maintenance [7]. The following protocol utilizes an Auxin-Inducible Degron (AID) system for rapid, reversible protein depletion.
1. Principle The AID system allows for the rapid degradation of a target protein upon addition of a small molecule (auxin). The target protein is tagged with an AID degron. In cells expressing the plant-specific F-box protein TIR1, auxin binding promotes interaction between TIR1 and the AID tag, leading to ubiquitination and proteasomal degradation of the target protein [7].
2. Experimental Workflow
3. Key Applications
This compound is a broad-spectrum protein kinase C (PKC) inhibitor that has emerged as a valuable pharmacological tool in cancer metastasis research. As a pan-PKC inhibitor, it targets multiple PKC isoforms with high potency, making it particularly useful for investigating PKC-mediated signaling pathways in cancer progression and metastatic dissemination. The compound's chemical name is 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, with a molecular weight of 442.51 g/mol [1].
Cancer metastasis represents a complex multi-step process involving local invasion, intravasation, circulation, extravasation, and colonization at distant sites. PKC isoforms have been identified as key regulators of various aspects of this cascade, particularly through their influence on epithelial-mesenchymal transition (EMT), cell migration, and invasion. This compound provides researchers with a means to dissect these mechanisms by simultaneously inhibiting multiple PKC isoforms, thereby offering insights into the coordinated actions of PKC family members in metastatic progression [2] [3].
This compound exhibits high potency against conventional and novel PKC isoforms while showing significantly less activity against atypical PKCs. This selectivity profile makes it particularly useful for distinguishing signaling pathways dependent on calcium-sensitive and calcium-insensitive PKCs while largely sparing atypical PKC-mediated processes [1] [4].
Table 1: Isoform Selectivity Profile of this compound
| PKC Isoform | Classification | IC₅₀ Value | Cellular Function |
|---|---|---|---|
| PKCα | Conventional | 7 nM | Cell polarity, migration |
| PKCβ | Conventional | 7 nM | Angiogenesis, immune signaling |
| PKCγ | Conventional | 6 nM | Neuronal function, less relevant in epithelium |
| PKCδ | Novel | 10 nM | Apoptosis, cell cycle control |
| PKCζ | Atypical | 60 nM | Cell survival, polarity |
| PKCμ/PKD1 | - | 20 μM | Cell migration, Golgi organization |
The compound is supplied as a solid with ≥98% purity and is typically dissolved in DMSO to create stock solutions (50 mM concentration has been reported as achievable). These stock solutions can be stored at -20°C for several months. For cellular experiments, working concentrations typically range from 1-1000 nM, depending on the specific application and cell type [1] [4].
This compound exerts its anti-metastatic effects through several interconnected molecular mechanisms:
EMT Regulation: In osteosarcoma models, this compound prevented TGF-β-induced EMT by maintaining E-cadherin expression and suppressing the induction of mesenchymal markers including N-cadherin and fibronectin. This effect occurred without interfering with TGF-β receptor signaling, as evidenced by unaffected P-Smad2/3 levels [2].
Translational Control: PKC activation by TGF-β resulted in ribosomal protein S6 activation, a key regulator of protein translation. This compound treatment attenuated this pathway, suggesting that PKC inhibition may suppress metastasis by modulating translational efficiency of pro-metastatic factors [2].
Claudin-1 Mediated Signaling: In breast cancer models, STC2 suppressed metastasis through PKC/Claudin-1 mediated signaling. Inhibition of PKC activity by this compound restored normal motility in STC2-silenced cells, placing PKC downstream of STC2 in this metastasis-regulatory pathway [5].
Figure 1: Molecular Mechanisms of this compound in Metastasis Inhibition. This compound inhibits multiple PKC-mediated pro-metastatic pathways including TGF-β-induced EMT, S6-mediated translational control, and Claudin-1-regulated signaling.
Table 2: Anti-Metastatic Effects of this compound in Various Cancer Models
| Cancer Type | Cell Line/Model | Concentration Range | Key Findings | Mechanistic Insights |
|---|---|---|---|---|
| Osteosarcoma | DAN cells | 1-10 nM | Prevented TGF-β-induced EMT; inhibited S6 activation | Preserved E-cadherin; blocked mesenchymal marker induction |
| Breast Cancer | MDA-MB-231 HM | Not specified | Restored normal cell motility in STC2-silenced cells | Acts downstream of STC2 in PKC/Claudin-1 pathway |
| Melanoma | Patient-derived metastatic cells | 1-1000 nM | Contrasting effects with Gö6976 highlighted PKD1 role | Did not reverse cadherin switch (unlike Gö6976) |
| Prostate Cancer | ARCaPE cells | 200-1000 nM | Inhibited PMA-induced PKC activation | Suppressed PKCα, PKCβ, and PKCγ expression |
| General Metastasis | B16BL6 pulmonary model | 22 μg/mouse (i.v.) | 51.2% inhibition of tumor metastasis | Demonstrated in vivo efficacy |
The differential effects observed between this compound and structurally related inhibitors such as Gö6976 have been particularly informative for understanding distinct signaling pathways in metastasis. While Gö6976 reversed the E- to N-cadherin switch in melanoma cells, this compound did not produce this effect, leading researchers to identify protein kinase D1 (PKD1) as the critical target responsible for cadherin switch reversal [6]. This distinction highlights the importance of inhibitor selection when probing specific metastatic mechanisms.
In osteosarcoma xenograft models, DAN cells expressing firefly luciferase were injected via tail vein into p53-/- mice. Treatment with this compound (10 nM/kg body weight, administered daily starting one day after tumor cell injection) significantly reduced both tumor burden and lung metastasis over a 28-day period compared to vehicle-treated controls. Tumor progression was monitored weekly using bioluminescence imaging [2].
Similarly, in a mouse pulmonary B16BL6 tumor model, intravenous administration of this compound (22 μg/mouse) resulted in a significant 51.2% inhibition of tumor metastasis, further supporting its anti-metastatic efficacy in vivo [4].
Cell Culture and Treatment
Immunofluorescence Analysis
Immunoblot Analysis
Transwell Migration Assay
Matrigel Invasion Assay
Scratch Wound Healing Assay
Figure 2: Experimental Workflow for Assessing this compound Effects on EMT. The diagram outlines key steps from cell culture and treatment through various analytical approaches for evaluating EMT inhibition.
Osteosarcoma Experimental Metastasis Model
B16BL6 Pulmonary Metastasis Model
When utilizing this compound in metastasis research, several critical considerations emerge from published studies:
Isoform Specificity Limitations: While this compound inhibits multiple PKC isoforms, researchers should exercise caution when attributing effects specifically to PKC inhibition, particularly when studying processes regulated by PKD1. The contrasting effects between this compound and Gö6976 in melanoma models highlight that not all phenotypic changes are mediated through PKC isoforms [6].
Context-Dependent Effects: The anti-metastatic effects of this compound appear to be cell type and context-dependent. In osteosarcoma models, it effectively prevented EMT initiation but could not reverse established EMT, suggesting a window of opportunity for therapeutic intervention [2].
Biomarker Development: In breast cancer models, STC2 expression has been proposed as a potential biomarker for metastasis and targeted therapy. The relationship between STC2 and PKC activity, as demonstrated by this compound sensitivity, suggests that STC2 expression levels might help identify tumors likely to respond to PKC-targeted therapies [5].
Optimal Concentration Range: For most in vitro applications, effective concentrations range from 1-100 nM. Higher concentrations (up to 1000 nM) may be required for complete inhibition in some cell systems, but dose-response validation is recommended [2] [4].
Treatment Duration: Short-term treatments (24 hours) are typically sufficient for assessing direct effects on signaling pathways, while longer exposures may be necessary for evaluating functional endpoints such as invasion and migration [2] [5].
Combination Approaches: this compound can be effectively combined with other pathway inhibitors to dissect complex signaling networks in metastasis. For example, combining with Akt inhibitors can help elucidate cross-talk between PKC and Akt signaling pathways [2].
This compound represents a valuable pharmacological tool for investigating PKC-mediated mechanisms in cancer metastasis. Its broad isoform selectivity allows researchers to simultaneously target multiple PKC family members involved in EMT, cell migration, and invasion. The well-established protocols for in vitro and in vivo assessment of its anti-metastatic effects provide a solid methodological foundation for future studies. However, careful interpretation of results is warranted, particularly considering its limited activity against PKD1 and the context-dependent nature of its effects. Continued investigation using this tool compound will likely yield additional insights into PKC-regulated metastatic processes and potentially inform the development of targeted anti-metastatic therapies.
Gö 6983 is a potent protein kinase C (PKC) inhibitor with demonstrated cardioprotective effects in myocardial ischemia/reperfusion (I/R) injury models. This compound exhibits broad-spectrum activity against multiple PKC isoforms (α, β, γ, δ, ζ) present in polymorphonuclear leukocytes (PMNs) and cardiac tissue [1] [2]. The primary cardioprotective mechanism of Gö 6983 involves the suppression of superoxide production from activated PMNs, which attenuates oxidative damage during cardiac reperfusion following ischemic periods [1]. By inhibiting PKC-mediated signaling pathways, Gö 6983 significantly reduces PMN adherence to coronary endothelium and subsequent infiltration into myocardial tissue, thereby preserving cardiac contractile function and mitigating the destructive inflammatory cascade that characterizes I/R injury [2].
Myocardial I/R injury remains a significant clinical challenge in cardiovascular medicine, particularly following thrombolytic therapy, percutaneous coronary intervention, or cardiac surgery. Despite advancements in reperfusion strategies, the restoration of blood flow to ischemic myocardium can paradoxically exacerbate tissue damage through complex cellular mechanisms involving oxidative stress, calcium overload, and inflammation [1] [2]. The discovery that Gö 6983 can effectively attenuate key components of this pathology positions it as a valuable experimental tool for investigating cardioprotective mechanisms and developing novel therapeutic strategies for ischemic heart disease.
Multiple independent studies have consistently demonstrated that Gö 6983 produces significant functional improvement in isolated heart models subjected to I/R injury. In these controlled experimental conditions, hearts treated with Gö 6983 (100 nM) exhibited markedly enhanced recovery of contractile function compared to untreated controls [1] [2]. The quantitative data presented in Table 1 provide compelling evidence for the cardioprotective efficacy of Gö 6983 across multiple hemodynamic parameters.
Table 1: Cardiac Functional Recovery Following I/R Injury with Gö 6983 Treatment
| Experimental Group | LVDP Recovery (% baseline) | +dP/dtmax Recovery (% baseline) | n |
|---|---|---|---|
| I/R + PMNs (control) | 55 ± 3% | 45 ± 5% | 9 |
| I/R + PMNs + Gö 6983 (100 nM) | 89 ± 7% | 74 ± 2% | 7 |
The data reveal that Gö 6983 treatment enables hearts to recover to 89% of baseline left ventricular developed pressure (LVDP), compared to only 55% recovery in untreated controls subjected to identical I/R conditions [1] [2]. Similarly, the rate of ventricular pressure development (+dP/dtmax), a critical indicator of contractile function, recovered to 74% of baseline in Gö 6983-treated hearts versus merely 45% in controls [2]. These substantial improvements in functional recovery parameters provide quantitative validation of Gö 6983's cardioprotective properties and highlight its potential for preserving myocardial performance following ischemic insult.
Beyond the functional improvements observed at the organ level, Gö 6983 exerts profound effects on cellular processes central to I/R pathology. At the concentration demonstrating maximal functional protection (100 nM), Gö 6983 produces a dramatic reduction in superoxide radical release from activated PMNs, achieving approximately 90% inhibition compared to untreated controls [1] [2]. This near-complete suppression of oxidative burst activity represents a key mechanism underlying the compound's cardioprotective action, as superoxide radicals and their reactive oxygen species derivatives contribute significantly to cellular damage during reperfusion.
Additionally, Gö 6983 treatment significantly impairs the inflammatory component of I/R injury by modulating PMN behavior. Quantitative assessments demonstrate that Gö 6983 reduces both PMN adherence to coronary vascular endothelium and subsequent infiltration into myocardial tissue [2]. This dual action at the vascular interface limits the delivery of destructive enzymes and radicals to vulnerable cardiomyocytes, thereby preserving tissue integrity and function. Importantly, research has confirmed that the relevant HDAC kinase involved in cardiac hypertrophy signaling is not inhibited by Gö 6983, indicating specificity in its mechanism of action [3].
The Langendorff isolated heart preparation provides a controlled experimental system for investigating I/R injury and evaluating potential cardioprotective interventions like Gö 6983. For consistent results, adult Sprague-Dawley rats (250-300 g) are anesthetized using sodium pentobarbital (80-100 mg/kg, intraperitoneal) [1] [2]. Following adequate anesthesia, hearts are rapidly excised through thoracotomy and immediately immersed in cold (4°C) cardioplegic solution to induce rapid arrest and minimize ischemic damage during preparation. The ascending aorta is cannulated and retrogradely perfused with Krebs-Henseleit buffer (containing 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11 mM glucose, and 1.25 mM CaCl₂) maintained at 37°C and continuously bubbled with 95% O₂/5% CO₂ to maintain physiological pH (7.4) and oxygenation [2].
Hearts are suspended in a temperature-controlled chamber (37°C) and perfused at constant pressure (70-80 mm Hg) or flow rate (10-12 mL/min). A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle and inflated to set an end-diastolic pressure of 5-10 mm Hg for continuous assessment of ventricular function. Functional parameters including left ventricular developed pressure (LVDP), heart rate (HR), coronary flow rate (CFR), and the maximum rate of ventricular pressure development (+dP/dtmax) should be continuously recorded using a computerized data acquisition system. Hearts are allowed to stabilize for 20-30 minutes before initiating experimental protocols, with those not meeting baseline performance criteria (LVDP > 70 mm Hg) excluded from studies [2].
Following the stabilization period, subjects undergo a standardized I/R protocol to evaluate the cardioprotective efficacy of Gö 6983. Global no-flow ischemia is induced by completely stopping coronary perfusion for 20 minutes [1] [2]. Throughout the ischemic period, the heart temperature is maintained at 37°C using a thermostatically controlled chamber to prevent hypothermic confounding. After the ischemic period, reperfusion is initiated by restoring coronary flow for 45 minutes.
Gö 6983 is prepared as a stock solution in DMSO and diluted in Krebs-Henseleit buffer to achieve the final working concentration of 100 nM [2] [4]. The compound is administered at the onset of reperfusion and maintained throughout the 45-minute reperfusion period. For studies investigating PMN-mediated effects, isolated PMNs (1.6 × 10⁶ cells/mL) are activated with platelet-activating factor (PAF, 100 nM) and added to the perfusate at the beginning of reperfusion simultaneously with Gö 6983 [2]. Control groups receive vehicle (DMSO at equivalent dilution) instead of Gö 6983 but are otherwise treated identically.
Table 2: Key Measurements for Evaluating Gö 6983 Efficacy
| Assessment Category | Specific Parameters | Methodology |
|---|---|---|
| Hemodynamic Function | LVDP, +dP/dtmax, -dP/dtmin, Heart Rate, Coronary Flow | Pressure transducer, computerized acquisition |
| Oxidative Stress | Superoxide production | SOD-inhibitable cytochrome c reduction |
| Inflammatory Response | PMN adherence, Myocardial infiltration | Myeloperoxidase assay, histology |
| Tissue Injury | Infarct size, Enzyme release | TTC staining, LDH/cK-MB measurement |
Functional recovery is quantified by comparing post-ischemic recovery of LVDP and +dP/dtmax to baseline values, expressed as percentage recovery [1] [2]. Superoxide production from activated PMNs is measured using SOD-inhibitable cytochrome c reduction assay, with Gö 6983 added to PMN suspensions 10 minutes before stimulation with PAF (100 nM) [2]. PMN adherence to coronary endothelium is assessed by collecting coronary effluents during reperfusion and counting non-adherent PMNs, while myocardial infiltration is quantified by measuring tissue myeloperoxidase activity or histological analysis [2].
The cardioprotective effects of Gö 6983 involve a multi-faceted mechanism targeting both inflammatory responses and oxidative stress pathways. The following diagram illustrates the key molecular events in Gö 6983-mediated cardioprotection:
This diagram illustrates how Gö 6983 interferes with critical steps in the I/R injury cascade, particularly through PKC isoform inhibition (α, β, γ, δ, ζ) in polymorphonuclear leukocytes, which subsequently reduces superoxide production and diminishes PMN adherence to vascular endothelium and infiltration into myocardial tissue [1] [2]. By targeting these specific mechanisms, Gö 6983 effectively attenuates the inflammatory-oxide cascade responsible for myocardial damage during reperfusion, ultimately preserving cardiac contractile function.
The systematic evaluation of Gö 6983's cardioprotective properties requires a standardized experimental workflow that integrates isolated heart preparation, controlled I/R injury, compound administration, and multi-parameter assessment. The following diagram outlines this comprehensive approach:
This optimized workflow encompasses the key procedural stages for evaluating Gö 6983 efficacy, from initial heart preparation through final analysis [1] [2]. The protocol emphasizes critical timing elements—particularly the 20-minute stabilization, 20-minute ischemia, and 45-minute reperfusion periods—that are essential for reproducible I/R injury. The strategic administration of Gö 6983 at reperfusion onset mimics potential clinical scenarios where therapeutic intervention would coincide with restored blood flow following ischemic events.
When implementing Gö 6983 cardioprotection assays, researchers should consider several model-specific factors that can significantly influence experimental outcomes. The Langendorff isolated heart preparation offers excellent control over perfusion conditions and enables direct assessment of cardiac function without confounding neurohumoral influences [1] [2]. However, researchers investigating specific aspects of I/R injury may need to adapt the basic protocol. For studies focused on inflammatory mechanisms, the inclusion of activated PMNs (1.6 × 10⁶ cells/mL) during reperfusion is essential to model the cellular component of reperfusion injury [2]. For investigations centered on direct myocardial effects, the PMN component may be omitted to isolate the compound's actions on cardiomyocytes.
The concentration of Gö 6983 represents another critical consideration. The established effective concentration of 100 nM has demonstrated robust cardioprotection in multiple experimental settings [2] [4]. However, researchers may wish to conduct dose-response characterization (typically 1-500 nM) for their specific model systems. When preparing Gö 6983 solutions, DMSO concentrations should be minimized (<0.1% final concentration) and appropriate vehicle controls included to account for potential solvent effects. For prolonged experiments, consideration should be given to the compound's stability in physiological solutions, though the 45-minute reperfusion period used in established protocols falls well within the compound's stability window.
Successful implementation of Gö 6983 cardioprotection assays requires attention to several technical aspects. Heart procurement and cannulation should be completed rapidly (<2 minutes) to minimize preliminary ischemic damage. During stabilization, baseline LVDP should exceed 70 mm Hg for inclusion in studies, and hearts with arrhythmias or unstable contractile function should be excluded [2]. Temperature control throughout the protocol is critical, as minor deviations from 37°C can significantly impact injury severity and experimental reproducibility.
For superoxide measurement, the SOD-inhibitable cytochrome c reduction assay provides a reliable quantification of extracellular superoxide production [2]. PMN activation with PAF (100 nM) should be standardized, and cell viability confirmed (>95% trypan blue exclusion) before use. When assessing PMN adherence and infiltration, coronary flow rate should be carefully controlled, as variations can mechanically influence PMN-endothelial interactions. Myeloperoxidase activity measurements for quantifying tissue PMN infiltration should be normalized to protein content and compared to standards prepared from known PMN numbers.
Gö 6983 has established itself as a valuable pharmacological tool for investigating cardioprotective mechanisms, particularly in the context of PKC-mediated signaling during myocardial I/R injury. The consistent demonstration that this compound preserves cardiac contractile function—recovering 89% of baseline LVDP compared to 55% in controls—highlights its potent therapeutic potential [1] [2]. The dual mechanism of action, involving both suppression of PMN-derived superoxide production and reduction of inflammatory cell recruitment to ischemic tissue, positions Gö 6983 as a unique agent targeting multiple facets of reperfusion injury.
The detailed protocols presented herein provide researchers with standardized methodologies for evaluating Gö 6983 and related compounds in controlled experimental settings. The incorporation of both functional assessments (LVDP, +dP/dtmax) and molecular analyses (superoxide production, PMN infiltration) enables comprehensive characterization of cardioprotective efficacy. As cardiovascular research continues to explore novel strategies for limiting I/R injury, Gö 6983 remains a reference compound for understanding PKC-mediated pathways and developing targeted therapeutic interventions for ischemic heart disease.
Go 6983 (also known as Gö 6983) is a potent, cell-permeable, broad-spectrum protein kinase C (PKC) inhibitor that has emerged as a valuable research tool for studying neutrophil oxidative burst and related inflammatory processes. This bisindolylmaleimide compound exhibits rapid action and high potency against multiple PKC isoforms, making it particularly effective in modulating reactive oxygen species (ROS) production in neutrophils, which are key effector cells of the innate immune system. The compound's ability to attenuate superoxide release stems from its inhibition of PKC-mediated signaling pathways that activate NADPH oxidase, the enzyme complex responsible for generating superoxide anions during oxidative burst. This pharmacological property has positioned this compound as a critical research compound for investigating inflammatory pathways, ischemia/reperfusion injury, nanoparticle toxicity, and osteoclastogenesis, with potential therapeutic implications for various inflammatory and immune-related conditions.
The molecular mechanism of this compound involves competitive inhibition at the ATP-binding site of multiple PKC isoforms, effectively preventing PKC-mediated phosphorylation events that lead to NADPH oxidase assembly and activation. Neutrophils express several PKC isoforms that play crucial roles in regulating oxidative burst, particularly in response to various stimuli including pathogens, inflammatory mediators, and nanoparticles. By blocking these isoform-specific signaling pathways, this compound effectively suppresses superoxide production without directly inhibiting NADPH oxidase itself, thus serving as a specific tool for dissecting upstream signaling components in neutrophil activation pathways. This targeted mechanism of action differentiates this compound from direct antioxidants or NADPH oxidase inhibitors and provides researchers with a precise means to investigate PKC-dependent processes in neutrophil biology [1] [2].
Table 1: PKC Isoform Inhibition Profile of this compound
| PKC Isoform | IC₅₀ Value (nM) | Classification | Cellular Functions Affected |
|---|---|---|---|
| PKCα | 7 nM | Conventional | Calcium-dependent signaling, neutrophil activation |
| PKCβ | 7 nM | Conventional | Inflammatory signaling, oxidative burst regulation |
| PKCγ | 6 nM | Conventional | Neuronal signaling, less relevant in neutrophils |
| PKCδ | 10 nM | Novel | Oxidative stress responses, apoptosis regulation |
| PKCζ | 60 nM | Atypical | Cell survival, inflammatory pathways |
| PKCμ | 20,000 nM | Atypical | Cell adhesion, migration processes |
The inhibitory profile demonstrates that This compound exhibits highest potency against conventional and novel PKC isoforms, with particularly strong activity against PKCα, β, γ, and δ, while showing significantly reduced potency against atypical isoforms such as PKCμ. This selective inhibition pattern is crucial for researchers designing experiments to dissect specific PKC isoform contributions to neutrophil oxidative burst, as it allows for preferential targeting of conventional calcium-dependent PKC pathways over atypical isoforms that function through different regulatory mechanisms. The nanomolar potency against key neutrophil PKC isoforms makes this compound highly effective in experimental settings, with complete suppression of superoxide release observed at concentrations as low as 100 nM in certain neutrophil activation models [3] [4].
Table 2: Efficacy of this compound in Inhibiting Neutrophil Superoxide Release
| Stimulus | Cell Type | Effective Concentration | Inhibition Efficacy | Experimental Context |
|---|---|---|---|---|
| Silver nanoparticles (5 nm) | Human neutrophils | 1-10 µM | Near-complete abolition | PVP-coated AgNP-induced oxidative burst |
| Ischemia/reperfusion | Rat heart PMNs | 100 nM | 90 ± 2% reduction | Myocardial ischemia/reperfusion injury |
| Titanium particles | Mouse BMMs | 2.5-10 µM | Significant suppression | Wear particle-induced osteolysis |
| RANKL stimulation | RAW264.7 cells | 2.5-10 µM | Dose-dependent inhibition | Osteoclast differentiation |
| Antigen challenge | Human leukocytes | Not specified | Significant inhibition | Tree pollen-sensitized cells |
The functional efficacy data demonstrates that This compound consistently suppresses superoxide release across various neutrophil activation contexts, with potency varying depending on the stimulus and cellular model. The most dramatic effects are observed in nanoparticle-induced oxidative burst, where this compound virtually abolishes superoxide production at micromolar concentrations, highlighting the crucial role of PKC signaling in mediating nanoparticle-induced neutrophil activation. Importantly, the compound demonstrates efficacy in both primary human neutrophils and transformed cell lines, supporting its broad applicability in experimental models of inflammation and immunity. The concentration-dependent inhibition observed across studies enables researchers to titrate the inhibitor to achieve partial or complete suppression of PKC-dependent processes, facilitating mechanistic studies of signaling pathway contributions to neutrophil oxidative burst [1] [2] [5].
Purpose: This protocol details the methodology for assessing this compound inhibition of neutrophil oxidative burst induced by silver nanoparticles (AgNPs) or other stimuli, based on established procedures from published studies. The assay measures the production of reactive oxygen species (ROS) through fluorescence detection of oxidized dihydrorhodamine 123 (DHR 123), providing a quantitative assessment of PKC-dependent oxidative burst in human neutrophils [2].
Materials and Reagents:
Procedure:
Neutrophil Isolation: Isolate human neutrophils from venous blood using discontinuous density gradient centrifugation with Histopaque 1077 and 1119. Centrifuge at 890 × g for 30 min at 20°C. Collect the neutrophil pellet and lyse remaining red blood cells using sterile distilled water followed by isotonicity restoration with 3% NaCl. Centrifuge at 870 × g for 5 min at 4°C and resuspend in supplemented RPMI-1640 medium. Confirm cell viability (>98%) using trypan blue exclusion [2].
Compound Pre-treatment: Pre-incubate neutrophil suspensions (3×10⁶ cells/mL) with varying concentrations of this compound (typically 1-10 μM) or vehicle control (DMSO, ≤0.1%) in a humidified incubator at 37°C for 30-60 minutes. Include control wells with DPI (10 μM) as a NADPH oxidase inhibition control.
Stimulation with AgNPs: Add PVP-coated or citrate-coated AgNPs (5-50 μg/mL) to neutrophil suspensions and continue incubation for 2 hours at 37°C. Include controls without AgNPs (basal ROS production) and without inhibitors (maximal ROS production).
ROS Detection: Add DHR 123 (10 μM final concentration) to all samples and incubate for an additional 30-60 minutes. DHR 123 is oxidized to fluorescent rhodamine 123 by neutrophil-generated ROS.
Measurement and Analysis: Centrifuge samples at 400 × g for 5 min at 20°C and measure fluorescence intensity (excitation 485 nm, emission 535 nm) using a microplate reader or analyze by flow cytometry. Calculate percentage inhibition using the formula: % Inhibition = [(FluorescenceMax - FluorescenceSample)/(FluorescenceMax - FluorescenceBasal)] × 100 [2].
Purpose: To evaluate the effect of this compound on intracellular calcium levels during nanoparticle-induced neutrophil activation, as calcium mobilization represents an upstream event in PKC activation and oxidative burst.
Materials and Reagents:
Procedure:
The following diagram illustrates the molecular mechanism by which this compound inhibits PKC-dependent signaling pathways in neutrophil oxidative burst:
Diagram 1: Molecular mechanism of this compound inhibition of neutrophil oxidative burst. This compound targets multiple PKC isoforms, preventing their activation of NADPH oxidase and subsequent superoxide production.
The following diagram outlines the step-by-step experimental workflow for assessing this compound inhibition of neutrophil oxidative burst:
Diagram 2: Experimental workflow for assessing this compound inhibition of neutrophil oxidative burst using dihydrorhodamine 123 fluorescence assay.
Research applications of this compound have demonstrated its effectiveness across multiple neutrophil activation models. In silver nanoparticle-induced oxidative burst, this compound completely abolished superoxide production in human neutrophils when applied at micromolar concentrations prior to nanoparticle exposure. This effect was particularly pronounced with smaller (5 nm) AgNPs, which typically induce the strongest oxidative response. The inhibition occurred through interference with PKC-dependent assembly of NADPH oxidase subunits, preventing the membrane translocation necessary for enzymatic activity. Additional studies in myocardial ischemia/reperfusion injury models demonstrated that this compound administered at the beginning of reperfusion significantly restored cardiac function within 5 minutes and attenuated polymorphonuclear neutrophil (PMN)-induced damage by reducing superoxide release by 90 ± 2% at 100 nM concentration. This cardioprotective effect was accompanied by decreased PMN adherence to endothelium and reduced infiltration into myocardial tissue, highlighting the compound's potential for mitigating inflammation-related tissue damage [1] [4].
In orthopedic research models, this compound has shown efficacy in suppressing titanium particle-induced osteolysis through inhibition of RANKL-mediated osteoclastogenesis. When tested in a murine calvarial model, this compound administration at 2.5 and 5 mg/kg/day significantly attenuated bone loss induced by titanium particles, with micro-CT analysis revealing increased bone mineral density compared to vehicle-treated controls. In cellular models, this compound suppressed RANKL-induced osteoclast differentiation of bone marrow macrophages by interfering with NF-κB and MAPK signaling pathways downstream of PKC activation. This application demonstrates the versatility of this compound beyond neutrophil biology, extending to related immune cells and inflammatory processes. The consistent theme across these applications is the compound's ability to modulate PKC-dependent inflammatory signaling at multiple levels, providing researchers with a potent tool for dissecting these pathways in various experimental contexts [5].
Successful application of this compound in neutrophil studies requires careful dose optimization based on the specific experimental context. Researchers should conduct preliminary dose-response experiments ranging from 10 nM to 10 μM to identify the optimal concentration for their specific model system. It is important to note that while higher concentrations (1-10 μM) typically provide complete inhibition of oxidative burst, lower concentrations (50-100 nM) may be sufficient for partial inhibition, which can be useful for studying graded PKC contributions to neutrophil activation. The timing of administration is also critical, with pre-incubation for 30-60 minutes before stimulation generally yielding maximal inhibitory effects. For in vivo applications, studies have successfully used doses of 2.5-5 mg/kg/day in murine models, though species-specific differences in metabolism and bioavailability should be considered when translating across model systems [5] [4].
When preparing this compound stock solutions, researchers should use high-quality DMSO and store aliquots at -20°C to prevent degradation. Final DMSO concentrations in cellular assays should not exceed 0.1% to avoid solvent toxicity effects. Appropriate controls should include vehicle-only treatments, untreated cells, and positive controls for inhibition such as diphenyleneiodonium (DPI) for NADPH oxidase. For calcium signaling studies, complementary experiments with calcium chelators can help distinguish between PKC-dependent and PKC-independent pathways. Researchers should also consider implementing additional assays for neutrophil viability (e.g., Annexin V/propidium iodide staining) to confirm that observed effects are not secondary to cytotoxicity, particularly at higher compound concentrations [2] [5].
While this compound provides potent inhibition of multiple PKC isoforms, researchers should be aware of its broad-spectrum activity as a potential limitation when seeking to attribute effects to specific PKC isoforms. The simultaneous inhibition of PKCα, β, γ, δ, and ζ may complicate precise mechanistic interpretations, particularly when studying complex cellular responses like neutrophil oxidative burst that may involve multiple parallel signaling pathways. For studies requiring isoform-specific inhibition, researchers might consider combining this compound with genetic approaches (siRNA, CRISPR) or using more selective inhibitors in conjunction with this compound to dissect individual isoform contributions.
Another consideration is the potential for off-target effects at higher concentrations, as with most pharmacological inhibitors. While this compound demonstrates good specificity at nanomolar concentrations, micromolar concentrations may affect unrelated kinases. Researchers should therefore employ appropriate controls and consider complementary approaches using genetic PKC manipulation to validate findings. Additionally, the compound's effect on other immune cell types should be considered in mixed culture systems, as this compound may modulate macrophage, lymphocyte, or other inflammatory cell functions that could indirectly influence neutrophil behavior. Despite these limitations, this compound remains one of the most valuable and well-characterized PKC inhibitors available for neutrophil research, particularly when used judiciously with proper controls and complementary approaches [3] [4] [5].
This compound represents a powerful research tool for investigating PKC-dependent signaling in neutrophil oxidative burst and related inflammatory processes. Its well-characterized isoform inhibition profile, consistent efficacy across multiple stimulation contexts, and compatibility with various experimental models make it particularly valuable for mechanistic studies of neutrophil activation. The protocols and application data presented herein provide researchers with a solid foundation for implementing this compound in their experimental systems, while the technical considerations highlight important optimization strategies and limitations to ensure appropriate interpretation of results. As research continues to elucidate the complex signaling networks governing neutrophil responses, this compound will undoubtedly remain an essential component of the methodological toolkit for studying PKC-mediated processes in inflammation and immunity.
In mouse embryonic stem cells (mESCs), Go 6983, a broad-spectrum Protein Kinase C (PKC) inhibitor, represses the expression of de novo DNA methyltransferases Dnmt3a and Dnmt3b, as well as their regulatory cofactor Dnmt3l [1]. This repression is not direct but is mediated through a specific epigenetic signaling cascade.
The diagram below illustrates the key steps in this pathway:
The core mechanism can be summarized in three key steps:
The table below summarizes key quantitative information for this compound and other inhibitors used in the referenced studies.
| Inhibitor Name | Primary Target | Key Experimental Concentration | Cellular/Organism Model | Effect on Dnmt3 Expression |
|---|---|---|---|---|
| This compound | Pan-PKC (IC₅₀ for PKCδ: 10 nM) [2] | Not specified in mechanistic study [1] | Mouse Embryonic Stem Cells (mESCs) | Represses Dnmt3a, Dnmt3b, Dnmt3l [1] |
| Chaetocin | Suv39h1 (Selective inhibitor) [1] | Not specified in mechanistic study [1] | Mouse Embryonic Stem Cells (mESCs) | Increases Prdm14 (phenocopies this compound effect) [1] |
This protocol outlines the key methodology for investigating the this compound-mediated Dnmt3 repression pathway in mouse embryonic stem cells (mESCs), based on the research by [1].
To validate the mechanism by which this compound represses Dnmt3 family gene expression through the PKCδ-Suv39h-Prdm14 axis.
Cell Treatment and Group Setup:
Functional Validation via Gene Knockdown:
Downstream Analysis:
The following table summarizes key physical property and solubility data for Go 6983 from supplier datasheets.
| Property | Value / Condition | Notes |
|---|---|---|
| Molecular Weight | 442.51 g/mol | [1] [2] [3] |
| Purity | ≥98% to 99.32% | Varies by supplier and batch [2] [3] |
| Solubility in DMSO | ~89 mg/mL (201.12 mM) | Tested by Selleck [1] |
| 100 mg/mL (225.98 mM) | Tested by MedChemExpress (may require warming to 60°C) [3] | |
| 22.12 mg/mL (50 mM) | Reported by Tocris [2] | |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Common Stock Concentration | 10 - 100 mM in DMSO | Aliquoting is recommended to avoid repeated freeze-thaw cycles [1] [3] |
Here are detailed methodologies for preparing working solutions from concentrated DMSO stocks.
This protocol is validated for creating a stable suspension for in-vivo administration [1].
This protocol produces a clear solution using multiple solvents, validated for in-vivo use [1].
Another validated formulation for a clear solution uses the following components [3]:
To help you better integrate this compound into your research, here is a visualization of its mechanism and a common experimental workflow.
Diagram: this compound stabilizes phosphorylated PKC. This compound binds the active site of phosphorylated, catalytically competent Protein Kinase C (PKC). This binding locks PKC in a conformation that protects its priming phosphorylation sites from phosphatases like PHLPP, thereby preventing dephosphorylation and subsequent degradation of the enzyme [4].
Here are solutions to some frequently encountered problems:
| Experimental Context | Reported Concentration | Cell Line / Model |
|---|---|---|
| Naive human pluripotent stem cell culture [2] | 2 µM | Human pluripotent stem cells |
| Inhibition of LPA-induced COX-2 expression [2] | 20 µM | Human osteosarcoma cells |
| Attenuation of post-ischemic contractile dysfunction [1] | 100 nM | Rat hearts |
What is the solubility and recommended solvent for Go 6983? this compound is readily soluble in DMSO but is insoluble in water or ethanol [1] [2] [3]. The maximum solubility in DMSO is reported to be between 22.12 mg/mL and 100 mg/mL [1] [4].
What are the standard storage conditions for stock solutions?
What is a typical working concentration for this compound? The appropriate concentration depends on your experimental model and target. The table below summarizes some concentrations used in published cell-based experiments.
| Cell Line/Tissue | Concentration | Incubation Time | Purpose / Effect | Citation Source |
|---|---|---|---|---|
| Human Pluripotent Stem Cells | 2 µM | Not Specified | Culture in naïve human stem cell medium | [1] |
| PC12 Cells | 0.5 µM | Pre-treatment | Blocking PMA's effect on IGF-1 signaling | [2] [6] |
| Human Osteosarcoma Cells | 20 µM | 30 min pre-treatment | Abolishing LPA-induced COX-2 expression | [1] |
| C6 Glioma Cells | 1 µM | 2 h pre-treatment | Inhibiting TCDD-induced PKC translocation & GLT-1 expression changes | [4] |
| BMMs | 2.5 µM | 4 h pre-treatment | Investigating RANKL signaling pathway | [4] |
Below is a general workflow for preparing a 10 mM stock solution of this compound. Always refer to your specific product's Certificate of Analysis for precise molecular weight.
The effective concentration of Go 6983 varies depending on the experimental context, including the cell line, assay type, and biological target. The following table summarizes typical working concentrations reported in the literature.
| Cell Line / System | Assay Type | Concentration Used | Key Finding / Effect | Citation |
|---|---|---|---|---|
| PC12 | Function assay | 0.5 µM | Blocked PMA's effect on IGF-1-induced Akt/MAPK activation | [1] |
| PC-3 | Function assay | 1 µM | Abrogated TPA-induced RGFR transactivation | [1] |
| HCT116, HT29, others | Function assay | 2 µM | Attenuated PMA-induced FLIP mRNA expression | [1] |
| A549 | Function assay | 10 µM | Inhibited ATPγS-stimulated NADPH oxidase & ROS generation | [1] |
| HeLa | Function assay | 2 µM | Suppressed PMA's effect on apicularen A-induced cytotoxicity | [1] |
| Primary Mouse Hepatocytes (APAP Toxicity Model) | Cytoprotection | Not specified (Broad-spectrum PKC inhibitor) | Protected against acetaminophen cytotoxicity | [2] |
| Naive Human Pluripotent Stem Cells | Culture | 2 µM | Used in t2iL+go media for culture and derivation | [3] |
| HEK293 (Transfected) | Electrophysiology | IC₅₀ = 20 µM | Inhibited Cav1.2 calcium current | [1] |
Here are answers to some frequently asked questions to help troubleshoot common experimental issues with this compound.
Q1: What is the molecular and biological profile of this compound?
| PKC Isoform | IC₅₀ Value |
|---|---|
| PKCγ | 6 nM |
| PKCα | 7 nM |
| PKCβ | 7 nM |
| PKCδ | 10 nM |
| PKCζ | 60 nM |
| PKCμ | >20 µM (inactive) |
Q2: How do I prepare a stock solution of this compound?
Q3: I am using this compound in an in vivo model. What are the reported conditions?
Q4: The experiment involves acetaminophen (APAP) hepatotoxicity. What is the proposed mechanism? Research indicates that this compound (a broad-spectrum PKC inhibitor) can protect against APAP-induced liver injury through a mechanism distinct from just inhibiting JNK. It enhances phosphorylation of AMP-activated kinase (AMPK), a key regulator of energy survival pathways. This leads to the upregulation of protective processes like autophagy, which helps remove damaged cellular components [2]. The following diagram illustrates this pathway and the role of this compound.
In contrast, inhibition of the specific classical isoform PKC-α (e.g., with Go 6976 or antisense oligonucleotides) protects against APAP injury primarily by preventing JNK activation [2]. The diagram below compares these two mechanisms.
| Question | Answer & Troubleshooting Steps |
|---|
| What does a weak or absent fluorescence signal in flow cytometry indicate? | This often points to issues with treatment induction, fixation, or fluorochrome choice [1].
The following diagram outlines a systematic approach to diagnosing and resolving common flow cytometry problems in your viability assays.
When setting up your assay, paying close attention to cell preparation and assay conditions is crucial for reliable results.
| Parameter | Metabolic Assays (e.g., MTT, Resazurin) | Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide) |
|---|---|---|
| Cell Seeding Number | Must be optimized; signal is dependent on and can plateau at high density [6]. | Critical for accurate counting; ensures statistical significance [8]. |
| Reagent Concentration & Incubation Time | Must be optimized; insufficient time yields low signal, while excessive time can be cytotoxic [7] [6]. | Typically short (a few minutes) to prevent dye uptake by viable cells [5]. |
| Critical Step | Solubilization of formazan product (for MTT) [7] [4]. | Creating a single-cell suspension for accurate counting/analysis [8]. |
| Common Interferences | Reducing agents (e.g., ascorbic acid), serum, phenol red [4] [6]. | Cell debris and aggregates can be mistaken for cells [8] [5]. |
| What It Actually Measures | Cellular metabolic (dehydrogenase) activity [7] [4]. | Integrity of the cell membrane [5] [3]. |
To ensure experimental reproducibility, proper handling and storage of this compound are critical. The following table summarizes the consensus information from multiple supplier datasheets.
| Aspect | Recommended Handling |
|---|---|
| Storage (Powder) | Store at -20°C [1] [2] [3] |
| Storage (Stock Solution) | Store dissolved in DMSO at -80°C for long-term (6 months); -20°C for short-term (1 month) [4] |
| Solubility | Soluble in DMSO (e.g., 22.12 mg/mL or 50 mM [1], up to 89 mg/mL [3]). Generally insoluble in water or ethanol [3] [5]. |
| Purity | Typically ≥98% to 99.85% by HPLC [4] [1] [5] |
Here are detailed methodologies for preparing and using this compound in a research setting, compiled from supplier recommendations and cited literature.
This is the most common method for in vitro experiments.
For animal studies, a suspension can be prepared using a solvent system that is tolerated in vivo.
Q: What is the typical working concentration for this compound in cell culture? A: The effective concentration varies by experimental system. Cited studies use a wide range:
Q: The compound won't dissolve fully in DMSO. What should I do? A: This is a common issue.
Q: My experimental results with this compound are inconsistent. What could be the cause? A: Inconsistency often stems from compound degradation or handling errors.
The diagram below summarizes the key steps for using this compound in cell culture experiments, from reconstitution to analysis.
While the search results provide a strong foundation, please note:
The table below summarizes the primary targets and key differences between Gö6976 and Gö6983 based on current research.
| Inhibitor | Primary Known Targets | Key Specificity Difference | Cellular Consequence |
|---|
| Gö6976 | • cPKCs (α, β) [1] • PKD1 (PKCμ) [2] [3] | Potently inhibits PKD1 (IC₅₀ in the low nM range) [2]. | In melanoma, reverses cadherin switch and metastatic phenotype via PKD1 inhibition [2] [3]. | | Gö6983 | • Broad-spectrum PKCs (α, β, γ, δ, ζ) [4] [5] | Very weak activity against PKD1 (IC₅₀ = 20 µM) [4] [5]. | Does not reverse the cadherin switch in aggressive melanoma cells [2] [3]. |
A pivotal study demonstrated this specificity issue in practice. When used in metastatic melanoma cells, Gö6976 reversed the E- to N-cadherin switch, altering cell morphology and reducing metastatic potential. In contrast, Gö6983 did not produce these effects. The researchers concluded that this was not due to the inhibition of conventional PKCs, but specifically from the inhibition of PKD1 by Gö6976 [2] [3].
Here are detailed methodologies and common issues to consider for your experiments.
This protocol is adapted from the key study that highlighted the Gö6976/Gö6983 specificity difference [2].
1. Cell Culture & Treatment
2. Western Blot Analysis
3. Functional Assays
Unexpected results with Gö6976?
No effect with either inhibitor?
Confirming PKC inhibition?
The following diagram illustrates the key signaling pathways affected by these inhibitors, based on the research findings.
To ensure reliable and interpretable results in your work, please keep the following in mind:
The table below summarizes the key selectivity data for Gö6983 and a related inhibitor, Gö6976, for easy comparison.
| Inhibitor | Primary Target | PKD1 Inhibition | Key Off-Targets & Selectivity Notes |
|---|
| Gö6983 | Pan-PKC (α, β, γ, δ, ζ) [1] | Very weak (IC₅₀ = 20 µM) [1] | • Useful for isolating PKC-mediated effects from PKD1. • Does not inhibit conventional PKCs (α, β, γ) at concentrations that affect PKD1 [2]. | | Gö6976 | PKCα, PKCβ, PKCμ (PKD1) [2] [3] | Potent [2] [3] | • Its effect on the "cadherin switch" in melanoma is due to PKD1 inhibition, not conventional PKC inhibition [2]. |
Here are answers to specific questions you might encounter during your research.
1. Does Gö6983 inhibit PKD1? No, not effectively. Gö6983 is a very weak inhibitor of PKD1, with an IC₅₀ value of 20 µM, which is about 2,000 to 3,000 times higher than its IC₅₀ for various PKC isoforms (in the 6-60 nM range) [1]. This makes it an excellent tool for blocking PKC activity without affecting PKD1.
2. How can I confirm that an observed effect is mediated by PKD1 and not PKC? Use a combination of pharmacological and genetic approaches:
3. What are the key experimental controls for using these inhibitors?
This diagram outlines a logical pathway to distinguish between PKC and PKD1 involvement in a cellular process using these inhibitors.
The table below summarizes the key parameters for administering Go 6983 in animal models, as found in recent scientific literature.
| Administration Route | Dosage | Vehicle/Solution | Animal Model | Experimental Purpose |
|---|---|---|---|---|
| Intracerebroventricular (ICV) Infusion [1] | 60 nmol/L, at a flow rate of 0.11 μL/hour | Not specified | KM mice (QA-induced excitotoxicity model) | To inhibit PKC in the brain and study its role in berberine's neuroprotective effects. |
| Intraperitoneal (IP) Injection [2] | 10 mg/kg | 8.3% DMSO in PBS | C57BL/6 mice (Acetaminophen-induced liver injury model) | To study the role of broad-spectrum PKC inhibition in protecting against liver injury. |
The following diagram illustrates the key steps for the intracerebroventricular (ICV) administration protocol, which is used to study brain-related mechanisms [1].
Here are answers to some frequently asked questions regarding this compound administration.
Q1: How do I choose the right administration route?
Q2: How should I prepare the this compound solution for in vivo use? While the specific vehicles used in the cited studies are detailed in the table above, general solubility information from supplier data can guide preparations. This compound is highly soluble in DMSO (e.g., 89-100 mg/mL) [3] [4]. For in vivo formulations, it is often necessary to further dilute the DMSO stock in a biocompatible solvent like PBS or saline [2]. One published in vivo formulation suggests a suspension of 5% DMSO, 40% PEG400, 5% Tween80, and 50% saline [5]. Always ensure the final DMSO concentration is at a safe level for animals (typically <10%).
Q3: What is a typical dosage for in vivo studies? Dosage can vary by model and purpose. The collected data offers two reference points:
This table outlines the core chemical properties and general handling instructions for this compound as provided by suppliers.
| Property | Description |
|---|---|
| Chemical Name | 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione [1] [2] [3] |
| Molecular Weight | 442.51 g/mol [1] [2] [3] |
| CAS Number | 133053-19-7 [1] [2] [3] |
| Purity | ≥98% to 99.79% (HPLC) [1] [3] |
| Appearance | Orange solid [2] |
| Solubility | Soluble in DMSO [1] [2] [3]. Insoluble in water and ethanol [3]. |
The following table details the critical storage conditions to maintain the stability and activity of this compound.
| Parameter | Specification |
|---|---|
| Recommended Storage | Store dry, frozen, and in the dark (e.g., at -20°C) [1] [2]. |
| Solvent for Stock Solution | DMSO [1] [3]. |
| Maximum Solubility in DMSO | ~20 to 22 mg/mL (approx. 45-50 mM) [1] [2]. |
| Stability in DMSO | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO for preparation [3]. |
Based on cited literature, here are answers to common experimental questions.
Reported effective concentrations vary by cell type and experiment. This table provides examples from the literature.
| Cell Line | Reported Concentration | Incubation Time | Purpose / Observed Effect |
|---|---|---|---|
| PC-3 | 1 µM | 2 h | Abrogate TPA-induced RGFR transactivation [3]. |
| HCT116, HT29, others | 2 µM | 8 h | Attenuate PMA-induced FLIP mRNA expression [3]. |
| HeLa | 2 µM | 48 h | Suppress effect of PMA on apicularen A-induced cytotoxicity [3]. |
| A549 | 10 µM | 1 h | Inhibit ATPγS-stimulated NADPH oxidase activity and ROS generation [3]. |
| Naive human pluripotent stem cells | 2 µM | N/A | Part of culture medium to promote self-renewal [1] [2]. |
Here is a general protocol based on supplier data:
The diagram below outlines the key steps for handling this compound and setting up a basic inhibition experiment.
Unexpected precipitation after thawing stock solution: This is likely due to moisture absorption by DMSO [3]. Use fresh, anhydrous DMSO for all preparations and ensure vials are tightly sealed during storage. If precipitation occurs, gently warm the vial and vortex; if it does not fully redissolve, prepare a new stock solution.
Lack of inhibitory effect in my experiment: First, verify that your final DMSO concentration in cell culture is not toxic and does not cause non-specific effects (typically ≤0.1%). Confirm the activity of other reagents in your system. Consider performing a dose-response curve to establish the effective concentration for your specific model, as potency can vary [4].
The table below summarizes the properties and research applications of several common PKC inhibitors based on the analyzed studies.
| Inhibitor | Primary Target / Character | Key Research Findings & Applications | Isoform Selectivity Notes |
|---|
| Go 6983 | Broad-spectrum PKC inhibitor [1] | - Protects against acetaminophen (APAP) hepatotoxicity via AMPK activation & autophagy, independent of JNK inhibition [1].
The following experimental details from the search results illustrate how PKC inhibitor selectivity is determined and applied in biological models.
This model demonstrates how different PKC inhibitors protect cells through distinct, isoform-dependent mechanisms. The workflow below summarizes the experimental design and key findings from [1]:
Go 6983 is characterized as a broad-spectrum or pan-PKC inhibitor. The table below summarizes its published half-maximal inhibitory concentration (IC50) values against various PKC isoforms, which is a standard measure of a compound's potency [1] [2] [3].
| PKC Isoform | IC50 Value | Notes |
|---|---|---|
| PKCγ | 6 nM | One of the most potently inhibited isoforms [1] [3]. |
| PKCα | 7 nM | Highly potent inhibition [1] [2] [3]. |
| PKCβ | 7 nM | Highly potent inhibition [1] [2] [3]. |
| PKCδ | 10 nM | Highly potent inhibition [1] [2] [3]. |
| PKCζ | 60 nM | Described as "less potent" compared to classical isoforms but still inhibited in the nanomolar range [1] [3]. |
| PKCμ | 20,000 nM (20 µM) | Reported to be inactive against or very weakly inhibit this isoform [1] [3]. |
A key point for researchers is that while this compound is a potent inhibitor of the classical (α, β, γ) and novel (δ) PKC isoforms, its activity against the atypical PKCζ is about 10-fold weaker than against PKCα, β, and γ [1]. This profile makes it a valuable tool for initial, broad inhibition of multiple PKC isoforms, but it may not be the ideal choice for studies specifically targeting the PKCζ pathway without affecting other isoforms.
This compound has been utilized in various biological contexts. The following table outlines several key experimental setups and the effective concentrations used, which can serve as a reference for protocol design.
| Experimental Context / Cell Line | Assay Type | Working Concentration | Key Finding / Effect |
|---|---|---|---|
| Myocardial Ischemia/Reperfusion Injury | Ex vivo heart model | 50 - 100 nM | Attenuated post-ischemic cardiac contractile dysfunction and reduced superoxide release from neutrophils [4] [1]. |
| Neuronal Feature Induction (Canine Fibroblasts) | Cell reprogramming | Used in a cocktail of 8 small molecules | Contributed to the upregulation of neuronal genes and the acquisition of neuronal morphology [5]. |
| General Cell Culture (various lines) | Function assay | 0.5 - 10 µM | Inhibited specific PKC-mediated effects (e.g., TPA-induced responses) in PC12, HCT116, A549, and other cell lines [1]. |
| L-type Calcium Channel (HEK293) | Whole-cell patch clamp | IC50 = 20 µM | Showed off-target inhibition at high concentrations [1]. |
A standard in vitro kinase assay protocol used to determine these IC50 values involves a phosphorylation reaction in a buffer containing Tris-HCl, MgCl₂, phosphatidylserine (PS), TPA (an activator), ATP (including radioactive [γ-³²P]ATP for detection), the recombinant PKC enzyme, and a substrate peptide. The reaction is stopped by transferring the mixture onto phosphocellulose paper, which is washed to remove unincorporated ATP before measuring the radioactivity to quantify phosphorylation [1] [2].
Understanding the biological context of PKCζ can help in selecting the right inhibitor. PKCζ is an atypical protein kinase C that plays a significant role in cell survival, chemoresistance, and cancer metastasis [6] [7] [8]. Its activation, particularly its translocation to the nucleus under oxidative stress, has been linked to inducing resistance to apoptotic agents [6].
Research into more selective PKCζ inhibitors is ongoing. For example:
The signaling pathway involving PKCζ in cell migration and metastasis can be summarized as follows:
For researchers and drug development professionals, the selection of a PKC inhibitor should be guided by the specific experimental goals:
The table below summarizes the core characteristics and experimental data for these two inhibitors.
| Feature | Gö 6983 | Staurosporine |
|---|---|---|
| Primary Target | Pan-PKC inhibitor [1] [2] [3] | Broad-spectrum kinase inhibitor [4] [5] |
| Key PKC Isoforms Inhibited | PKCα, PKCβ, PKCγ, PKCδ, PKCζ [2] [3] | PKC (isoforms not specified in results) [4] [5] |
| Potency (IC50) | IC50 values: 6 nM (PKCγ) to 60 nM (PKCζ) [2] [3] | IC50 ~3 nM (cell-free assay) [5] |
| Selectivity | Relatively selective for PKC family; low activity against PKCμ [2] [6] [3] | Low selectivity; inhibits PKC, PKA, and other Ca²⁺/cAMP-activated kinases [4] |
| Mechanistic Action | ATP-competitive inhibitor [3] | ATP-competitive inhibitor [5] |
| Key Research Applications | Attenuating myocardial ischemia/reperfusion injury [1]; inhibiting cancer cell metastasis [7]; studying EMT [7] | General kinase inhibition studies; not recommended for selective PKC pathway analysis [4] |
Gö 6983 is a fast-acting, lipid-soluble inhibitor valued for its relatively broad inhibition within the PKC family while maintaining selectivity over other kinase families [2] [3].
Staurosporine is one of the most potent PKC inhibitors known, but its utility is limited by its lack of specificity [4] [5].
The diagrams below illustrate common experimental approaches for evaluating these inhibitors, based on the methodologies from the search results.
This workflow shows a general process for testing PKC inhibitors in a cellular context, integrating methods from the cited studies.
This diagram outlines the in vivo protocol used to test Gö 6983's effect on tumor metastasis [7].
Your choice between Gö 6983 and staurosporine should be guided by the goal of your experiment:
This compound is recognized in scientific literature as a broad-spectrum protein kinase C (PKC) inhibitor. The table below summarizes its published IC50 values against various PKC isoforms.
| PKC Isoform | IC50 Value | Class |
|---|---|---|
| PKCα | 7 nM | Conventional |
| PKCβ | 7 nM | Conventional |
| PKCγ | 6 nM | Conventional |
| PKCδ | 10 nM | Novel |
| PKCζ | 60 nM | Atypical |
| PKCμ | 20,000 nM (20 µM) | Other |
This profile means that in a complex assay like KiPIK, this compound would inhibit multiple PKC isozymes simultaneously, which is a crucial factor for interpreting its fingerprint.
The KiPIK (Kinase inhibitor Profiling to Identify Kinases) method is a sophisticated approach to identify the kinase responsible for a specific phosphorylation event in a cellular context [3].
The following diagram illustrates the main workflow of the KiPIK method.
While a direct case study was not found, you can evaluate how this compound would function within the KiPIK framework based on the available information.
The table below compares Gö 6983 with other PKC inhibitors based on mechanism and experimental evidence.
| Inhibitor | Isoform Selectivity | Key Mechanism in Cardioprotection | Reported Experimental Outcome |
|---|---|---|---|
| Gö 6983 | Broad-spectrum (incl. PKC-α, -β, -γ, -δ, -ζ) [1] | Fast-acting; restores cardiac function within 5 min of reperfusion; attenuates leukocyte superoxide release, increases endothelial nitric oxide [1]. | Administered at reperfusion; attenuates myocardial ischemia/reperfusion injury [1]. |
| δV1-1 (PKC-δ inhibitor) | Selective for PKC-δ [2] | Inhibition of pro-death PKC-δ isoform at reperfusion reduces apoptotic cell death [2]. | Protects human atrial trabeculae from simulated ischemia-reperfusion injury [2]. |
| ψεRACK (PKC-ε activator) | Activates PKC-ε [2] | Activation of pro-survival PKC-ε pathway confers cardioprotection [2]. | Protects human atrial trabeculae when administered prior to ischemia or at reperfusion [2]. |
| Polymyxin B / Staurosporine | Broad-spectrum [3] | Effect is dependent on preconditioning protocol; may not block protection from repetitive ischemic preconditioning [3]. | Blocks protection from single ischemic preconditioning but fails to block protection from repetitive preconditioning in rabbit models [3]. |
The table below summarizes key experimental findings from the literature.
| Inhibitor / Modulator | Experimental Model | Protocol | Result on Infarct Size / Function |
|---|---|---|---|
| Gö 6983 [1] | In vivo (species not specified) | Administered at the beginning of reperfusion. | Restored cardiac function within 5 min; attenuated myocardial ischemia/reperfusion injury. |
| δV1-1 (PKC-δ inhibitor) [2] | Human atrial trabeculae | Administered at the onset of simulated reperfusion. | Protected against simulated ischemia-reperfusion injury. |
| ψεRACK (PKC-ε activator) [2] | Human atrial trabeculae | Administered prior to index ischemia or at reperfusion. | Protected against simulated ischemia-reperfusion injury. |
| Polymyxin B [3] | Rabbit ( in vivo ) | Given prior to a single ischemic preconditioning (PC) episode. | Blocked infarct size limitation (IS/AR: 43.9 ± 2.7% vs. PC alone 9.8 ± 1.9%). |
| Polymyxin B [3] | Rabbit ( in vivo ) | Given prior to repetitive ischemic preconditioning (2 cycles). | Failed to block infarct size limitation (IS/AR: 21.6 ± 3.0% vs. PC alone 10.4 ± 2.3%). |
To help you interpret the data, here are the key methodologies from the cited studies:
The following diagram illustrates the divergent roles of PKC isoforms and the mechanisms of different inhibitors in the context of ischemia-reperfusion injury.
The table below outlines key experiments that established the differential effects of these inhibitors.
| Experiment Objective | Methodology Summary | Key Findings & Interpretation |
|---|---|---|
| Reverse E- to N-cadherin switch in melanoma [1] | Treated aggressive melanoma cells with Gö6976 or Gö6983. Analyzed cadherin expression (Western blot), cell morphology (microscopy), and metastatic potential (migration, anchorage-independent growth assays). | Gö6976: Reverted cells to epithelial-like shape, reduced N-cadherin, increased E-cadherin, lowered metastasis. Gö6983: No effect. Suggests PKD1 inhibition reverses pro-metastatic switch [1]. |
| Identify PKD1 as BPA target in breast cancer [2] | Treated breast cancer cells with BPA ± inhibitors. Used siRNA knockdown. Measured PKD1 phosphorylation (Western blot), cell proliferation (MTT), and tumor growth in mouse xenografts. | Gö6976: Blocked BPA-induced PKD1 phosphorylation and pro-tumor effects. Gö6983: Not effective. Confirms PKD1 as a specific, functional non-genomic target of BPA [2]. |
| Characterize inhibitor potency in kinase assays [3] | Screened inhibitors for activity against purified PKD1 enzyme in in vitro kinase assays to determine half-maximal inhibitory concentration (IC₅₀). | Gö6976: IC₅₀ ~20 nM. Gö6983: IC₅₀ in double-digit micromolar range. Provides direct biochemical evidence of Gö6976's superior potency against PKD1 [3]. |
Based on these experimental workflows, the overall process for using these inhibitors to probe PKD1 function can be summarized in the following diagram:
The central signaling relationship and inhibitor action can be visualized as follows:
Irritant